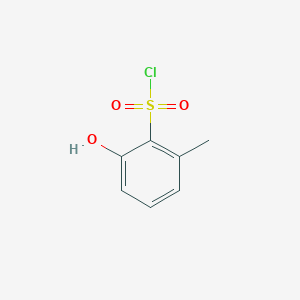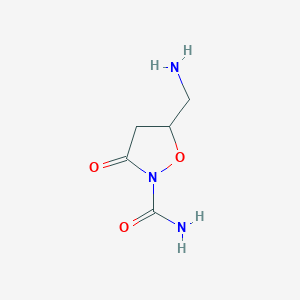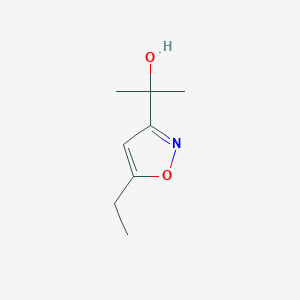
2-(5-Ethylisoxazol-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethylisoxazol-3-yl)propan-2-ol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylisoxazol-3-yl)propan-2-ol typically involves the cycloaddition of nitrile oxides with olefins or the condensation of hydroxylamine with β-diketones . These reactions can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yield and purity of the final product, making them suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Ethylisoxazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Various alcohols or hydrocarbons.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
2-(5-Ethylisoxazol-3-yl)propan-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-Ethylisoxazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: The parent compound with a similar structure but without the ethyl and hydroxyl groups.
2-Propanol: A simple alcohol with a similar hydroxyl group but lacking the isoxazole ring.
Uniqueness
2-(5-Ethylisoxazol-3-yl)propan-2-ol is unique due to its combination of the isoxazole ring and the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-(5-ethyl-1,2-oxazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H13NO2/c1-4-6-5-7(9-11-6)8(2,3)10/h5,10H,4H2,1-3H3 |
InChI-Schlüssel |
XXILERSVPRZQHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NO1)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


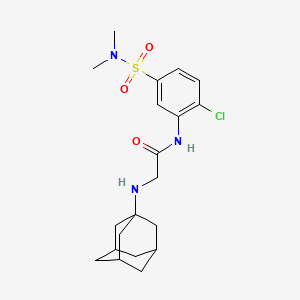
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
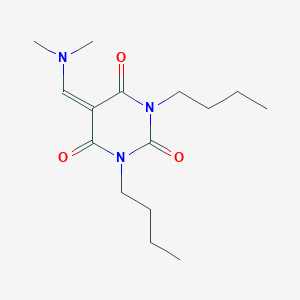
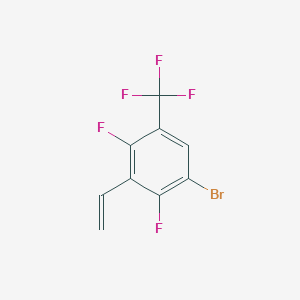
![4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861477.png)

![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
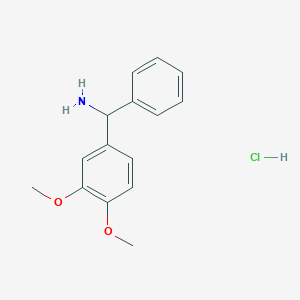
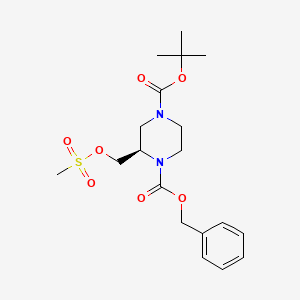
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
